

Propargyl-PEG4-hydrazide: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: Propargyl-PEG4-hydrazide

Cat. No.: B12425244

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Propargyl-PEG4-hydrazide is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its properties, synthesis, and application, tailored for researchers, scientists, and professionals in drug development.

Core Concepts and Chemical Properties

Propargyl-PEG4-hydrazide is a molecule designed with two distinct reactive functional groups at either end of a hydrophilic polyethylene glycol (PEG) spacer. The molecule consists of:

- A propargyl group: This terminal alkyne ($-C\equiv CH$) is a key functional group for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific attachment of azide-modified molecules, such as cytotoxic payloads.^{[1][2]}
- A hydrazide group ($-NHNH_2$): This nucleophilic group reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone bonds.^{[1][3]} This functionality is often used to ligate the linker to a biomolecule, such as an antibody.
- A PEG4 spacer: The tetraethylene glycol spacer enhances the solubility and biocompatibility of the molecule, reducing the potential for aggregation and improving the pharmacokinetic properties of the resulting conjugate.^{[1][3]}

The combination of these components makes **Propargyl-PEG4-hydrazide** a versatile, non-cleavable linker for stably connecting biomolecules to payloads or other molecular entities.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

Quantitative Data Summary

The following tables summarize the key quantitative data for **Propargyl-PEG4-hydrazide** and related compounds.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₂ N ₂ O ₅	[4]
Molecular Weight	274.32 g/mol	Vendor-specific data sheets
Purity	Typically ≥95% - 98% (by HPLC, NMR)	[6] [7]
Physical Form	Solid or liquid	[6]
Storage Temperature	-20°C	[4]
Solubility	Soluble in DMSO, DCM, DMF	[7]

Table 1: Physicochemical Properties of **Propargyl-PEG4-hydrazide**.

Compound	Molecular Weight (g/mol)	Purity
Propargyl-PEG4-acid	260.28	≥95%
Propargyl-PEG4-NHS ester	357.4	98%
Propargyl-PEG4-Ms	266.3	98%

Table 2: Properties of Related Propargyl-PEG4 Compounds.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Propargyl-PEG4-hydrazide** and its subsequent conjugation to an antibody.

Synthesis of Propargyl-PEG4-hydrazide

The synthesis of **Propargyl-PEG4-hydrazide** can be achieved through a multi-step process starting from a PEG derivative. The following protocol is adapted from a general method for creating propargyl-terminated heterobifunctional PEGs.^[10]

Materials:

- α -hydroxyl- ω -carboxyl-PEG4
- Propargyl bromide
- Potassium hydroxide (KOH)
- Dimethylformamide (DMF)
- Dichloromethane (DCM), anhydrous
- 4-Nitrophenyl chloroformate (p-NPC)
- Triethylamine (TEA)
- tert-Butyl carbazate
- Trifluoroacetic acid (TFA)
- Chloroform

Procedure:

- Propargylation of PEG:
 - Dissolve α -hydroxyl- ω -carboxyl-PEG4 and a slight molar excess of KOH in DMF.
 - Stir the mixture at 100°C for 1 hour.
 - Add propargyl bromide dropwise to the solution over 30 minutes.
 - Allow the reaction to proceed at 70°C for 15 hours.

- After cooling, filter and concentrate the solution. Extract the product with DCM.
- Activation of the Hydroxyl Group:
 - Dissolve the resulting α -hydroxyl- ω -propargyl-PEG4 and triethylamine in anhydrous DCM at 0°C.
 - Add p-NPC dissolved in anhydrous DCM dropwise.
 - Let the reaction proceed for 2 hours at 0°C, then for 24 hours at room temperature with stirring.
- Hydrazide Conjugation:
 - Add the activated PEG from the previous step to a solution of tert-butyl carbazate in DCM.
 - React for 24 hours at room temperature.
 - Evaporate the DCM and redissolve the product in DCM.
 - Add TFA and stir for 2 hours at 0°C to deprotect the tert-butyl group.
 - Remove TFA and DCM in vacuo.
 - Dissolve the remaining solid in a mixture of chloroform and TEA and react for 8 hours at room temperature to yield α -hydrazide- ω -propargyl-PEG4.
 - Purify the final product by precipitation.

Antibody-Linker Conjugation via Hydrazide Chemistry

The hydrazide group of **Propargyl-PEG4-hydrazide** reacts with aldehyde groups. Therefore, the first step is to introduce aldehyde functionalities onto the antibody in a site-specific manner. A common method is the oxidation of the antibody's glycans.^{[1][11]}

Part 1: Generation of Aldehyde Groups on the Antibody

Materials:

- Antibody solution (e.g., IgG) at 5 mg/mL
- 0.1 M Sodium acetate buffer, pH 5.5
- Sodium meta-periodate (NaIO_4)
- Desalting or dialysis equipment

Procedure:

- Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be used immediately.[\[1\]](#)
- To 1 mL of the antibody solution, add 1 mL of the periodate solution.[\[1\]](#)
- Mix gently and incubate for 5-30 minutes at room temperature in the dark. The reaction time can be adjusted to control the level of oxidation.[\[1\]](#)[\[11\]](#)
- Immediately purify the oxidized antibody using a desalting column or dialysis against 0.1 M sodium acetate buffer (pH 5.5) to remove excess periodate.[\[1\]](#)

Part 2: Conjugation of **Propargyl-PEG4-hydrazide** to the Oxidized Antibody

Materials:

- Oxidized antibody from Part 1
- **Propargyl-PEG4-hydrazide**
- Anhydrous Dimethyl sulfoxide (DMSO)
- Gel filtration chromatography system

Procedure:

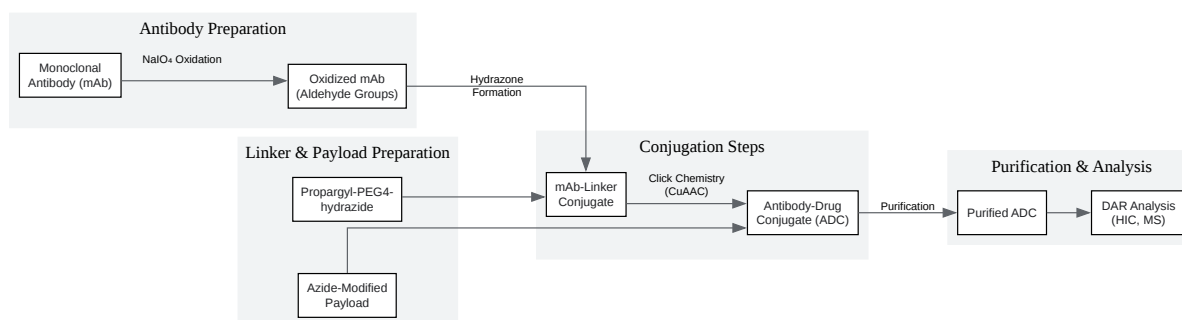
- Prepare a 50 mM stock solution of **Propargyl-PEG4-hydrazide** in DMSO.[\[1\]](#)
- To the purified, oxidized antibody solution, add a molar excess of the **Propargyl-PEG4-hydrazide** solution. The final concentration of DMSO should be kept below 10% to avoid

denaturation of the antibody.

- Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[1]
- Purify the resulting antibody-linker conjugate using gel filtration chromatography to remove unreacted linker and other small molecules.

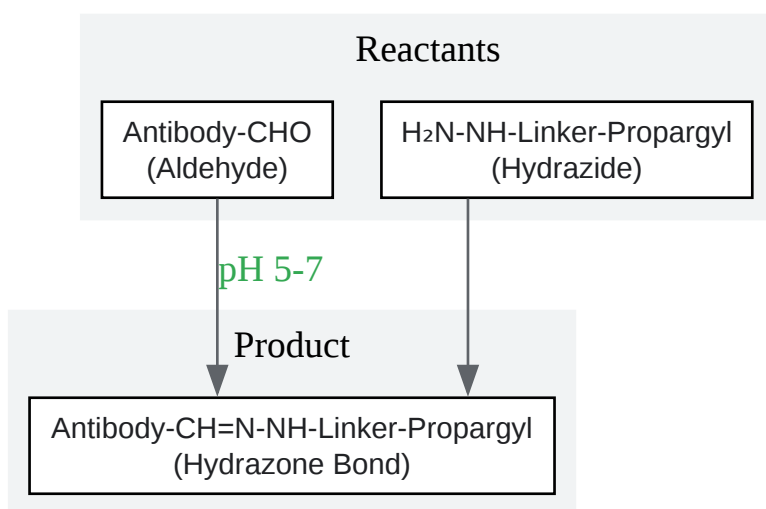
Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key processes involving **Propargyl-PEG4-hydrazide**.



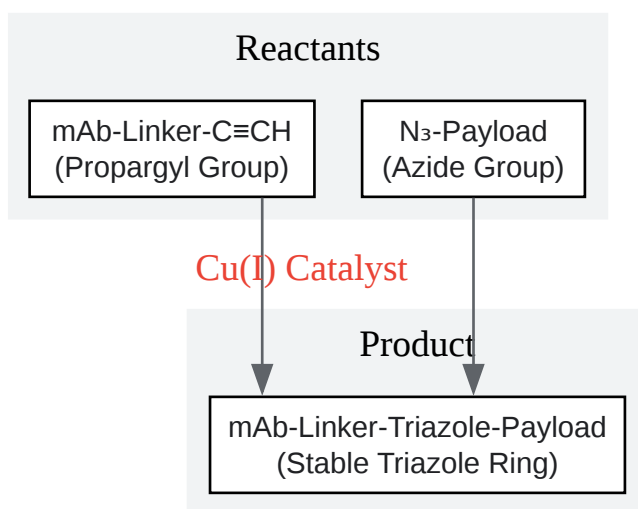
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Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using **Propargyl-PEG4-hydrazide**.



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Caption: Chemical reaction scheme for hydrazone bond formation between an oxidized antibody and the linker.



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Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for payload attachment.

Characterization of the Final Conjugate

After synthesis and purification, it is crucial to characterize the ADC to determine its critical quality attributes.

- Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a key parameter affecting the ADC's efficacy and toxicity. DAR is typically determined using techniques such as:
 - Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated drug.
 - Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC and its subunits, allowing for the determination of the distribution of different DAR species. [\[12\]](#)
- Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the level of aggregation and fragmentation of the final ADC product.
- Antigen Binding: An immunoassay, such as ELISA, should be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

By leveraging the unique properties of its dual functional groups, **Propargyl-PEG4-hydrazide** offers a robust and reliable tool for the construction of well-defined and stable bioconjugates for therapeutic and research applications.

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